molecular formula C9H19NO4S B2556681 2-[(Butylsulfonyl)amino]-3-methylbutanoic acid CAS No. 75228-50-1

2-[(Butylsulfonyl)amino]-3-methylbutanoic acid

Cat. No. B2556681
CAS RN: 75228-50-1
M. Wt: 237.31
InChI Key: JHELFOKTBJWHPA-UHFFFAOYSA-N
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Description

2-[(Butylsulfonyl)amino]-3-methylbutanoic acid, also known as BSMBA, is a compound that belongs to the category of amino acids. It has a molecular formula of C9H19NO4S and a molecular weight of 237.32 .


Physical And Chemical Properties Analysis

Amino acids, including this compound, are generally colorless, crystalline solids . They have a high melting point, usually greater than 200°C . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature . Amino acids are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .

Scientific Research Applications

Antibody Generation and ELISA Development

The generation of broad specificity antibodies for sulfonamide antibiotics, including compounds related to "2-[(Butylsulfonyl)amino]-3-methylbutanoic acid", has been instrumental in developing highly sensitive ELISA for analyzing milk samples. This approach leverages immunoreagents designed to detect a wide range of sulfonamide antibiotic congeners, demonstrating the utility of such compounds in enhancing food safety and compliance with regulatory standards (Adrián et al., 2009).

Synthesis and Chemical Modifications

Research has also focused on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, highlighting the relevance of "this compound" in synthesizing enantiomerically pure compounds. Such methodologies contribute to the broader field of organic synthesis, enabling the production of structurally complex and stereochemically defined molecules for further scientific exploration (Estermann & Seebach, 1988).

Enzyme Inhibition Studies

Another significant application is in the study of enzyme inhibitors, where derivatives related to "this compound" have been explored for their potential to inhibit specific biological processes. For instance, buthionine sulfoximine, a closely related compound, is a potent inhibitor of glutathione synthesis, demonstrating the critical role these molecules can play in understanding and modulating biochemical pathways (Griffith & Meister, 1979).

properties

IUPAC Name

2-(butylsulfonylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S/c1-4-5-6-15(13,14)10-8(7(2)3)9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELFOKTBJWHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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